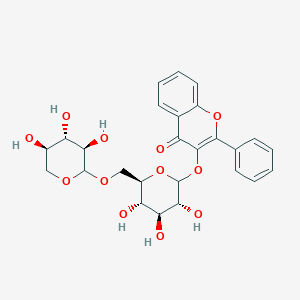

flavonol 3-O-D-xylosyl-D-glucoside

描述

Structure

3D Structure

属性

分子式 |

C26H28O12 |

|---|---|

分子量 |

532.5 g/mol |

IUPAC 名称 |

2-phenyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C26H28O12/c27-14-10-34-25(21(32)18(14)29)35-11-16-19(30)20(31)22(33)26(37-16)38-24-17(28)13-8-4-5-9-15(13)36-23(24)12-6-2-1-3-7-12/h1-9,14,16,18-22,25-27,29-33H,10-11H2/t14-,16-,18+,19-,20+,21-,22-,25?,26?/m1/s1 |

InChI 键 |

QBUWNMMELNULIT-VVBIFFPESA-N |

手性 SMILES |

C1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O |

规范 SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O |

产品来源 |

United States |

Natural Occurrence and Distribution of Flavonol 3 O D Xylosyl D Glucoside

Botanical Sources and Plant Families

Flavonol 3-O-D-xylosyl-D-glucoside has been identified in various plant species across different families. Research has highlighted its presence in the Amaryllidaceae family, particularly within the Allium genus.

Identification of Primary Plant Genera and Species

The compound is notably found in common culinary plants such as garlic (Allium sativum) and leek (Allium porrum). nih.govfao.org Studies have also detected its presence in other Allium species, indicating a broader distribution within this genus. mdpi.com For instance, research on Allium microdictyon has led to the isolation of various flavonol glycosides, suggesting the potential for related compounds in this species as well. bohrium.com

Table 1: Primary Botanical Sources of this compound

| Genus | Species | Common Name | Family |

|---|---|---|---|

| Allium | sativum | Garlic | Amaryllidaceae |

Distribution within Plant Tissues and Organs

The concentration and presence of this compound can vary significantly between different parts of a plant. In Allium species, flavonols are generally abundant. mdpi.com For example, in leeks, flavonoid glycosides based on the kaempferol (B1673270) aglycone have been isolated from the bulbs. nih.govfao.org In other plants, such as Tulipa cv apeldoorn, enzymes responsible for the formation of flavonol diglycosides and triglycosides are found in the anthers, suggesting a role in pollen development. wikipedia.org The leaves of Euonymus alatus f. ciliato-dentatus have also been identified as a source of the enzyme responsible for synthesizing this type of flavonol glycoside. wikipedia.org

Table 2: Distribution of Related Flavonol Glycosides in Plant Tissues

| Plant Part | Finding | Species Example |

|---|---|---|

| Bulbs | Isolation of kaempferol-based flavonoid glycosides. nih.govfao.org | Allium porrum (Leek) |

| Anthers | Presence of enzymes for flavonol diglycoside formation. wikipedia.org | Tulipa cv apeldoorn (Tulip) |

Biosynthetic Precursors and Related Flavonoid Glycosides

The biosynthesis of this compound is a multi-step process involving several precursor molecules and enzymes. The core structure is the flavonol aglycone, which is derived from the general flavonoid biosynthetic pathway. mdpi.com

The formation of the glycosidic bond is a crucial step. The enzyme flavonol-3-O-glycoside xylosyltransferase (EC 2.4.2.35) catalyzes the transfer of a xylose unit from UDP-D-xylose to a flavonol 3-O-glycoside. wikipedia.org This results in the formation of the final flavonol 3-[-D-xylosyl-(1->2)-beta-D-glycoside] product. wikipedia.org

A direct precursor to a related compound, Quercetin (B1663063) 3-O-[beta-D-xylosyl-(1->2)-beta-D-glucoside], is Quercetin 3-O-glucoside, which reacts with UDP-xylose. h-its.org The broader flavonoid biosynthesis pathway starts with the amino acid phenylalanine and proceeds through the chalcone (B49325) synthase enzyme to create the basic flavonoid scaffold. researchgate.net Dihydroflavonols are key intermediates that are converted to flavonols like kaempferol and quercetin by flavonol synthase. mdpi.com These flavonols can then be glycosylated by various glycosyltransferases. researchgate.net

Related flavonoid glycosides found alongside this compound in plants include various mono-, di-, and triglycosides of kaempferol and quercetin. researchgate.net For example, leeks contain several kaempferol glycosides, some of which are acylated. nih.govfao.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Kaempferol |

| Quercetin |

| Quercetin 3-O-glucoside |

| UDP-D-xylose |

| UDP-xylose |

| Phenylalanine |

| Dihydroflavonols |

| Kaempferol 3-O-D-xylosyl-D-glucoside |

Biosynthesis and Enzymatic Pathways of Flavonol 3 O D Xylosyl D Glucoside

General Flavonoid Biosynthetic Pathway Context

Flavonoids, a diverse class of plant secondary metabolites, are synthesized through the phenylpropanoid pathway. nih.gov This intricate metabolic network begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. nih.govwikipedia.org This molecule then serves as a key precursor, entering the flavonoid-specific branch of the pathway. nih.gov The first committed step is catalyzed by chalcone (B49325) synthase, which produces a chalcone scaffold, the fundamental backbone of all flavonoids. nih.gov A series of enzymatic reactions, including isomerization, hydroxylation, and oxidation, subsequently modify this basic structure to generate the various classes of flavonoids. taylorandfrancis.com

Upstream Metabolic Branches Leading to Flavonol Aglycones

The journey from the initial chalcone to a flavonol aglycone—the core structure that will be glycosylated—involves several key enzymatic steps. Naringenin chalcone is converted to naringenin, a flavanone (B1672756), by chalcone isomerase. mdpi.com Naringenin acts as a central intermediate and can be hydroxylated at different positions by enzymes like flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonoid 3',5'-hydroxylase (F3'5'H) to produce various dihydroflavonols. nih.gov For instance, F3H catalyzes the formation of dihydrokaempferol (B1209521) from naringenin. nih.gov These dihydroflavonols are then oxidized by flavonol synthase (FLS) to yield the corresponding flavonol aglycones, such as kaempferol (B1673270), quercetin (B1663063), or myricetin. nih.gov

Glycosylation at the 3-O Position: UDP-Glycosyltransferases (UGTs)

Glycosylation is a crucial modification step in flavonoid biosynthesis, enhancing their stability, solubility, and biological activity. oup.com This process is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). nih.govexpasy.org UGTs transfer a sugar moiety from an activated sugar donor, typically a UDP-sugar, to the flavonoid aglycone. nih.gov The formation of flavonol 3-O-D-xylosyl-D-glucoside involves two sequential glycosylation events at the 3-hydroxyl group of the flavonol aglycone.

Flavonol 3-O-Glucosyltransferase (EC 2.4.1.91) Activity and Specificity

The initial glycosylation step is the attachment of a glucose molecule to the 3-hydroxyl group of a flavonol aglycone. This reaction is catalyzed by the enzyme flavonol 3-O-glucosyltransferase (EC 2.4.1.91). wikipedia.org This enzyme utilizes UDP-glucose as the sugar donor and transfers the glucose moiety to the flavonol, forming a flavonol 3-O-β-D-glucoside. wikipedia.orgebi.ac.uk

This enzyme exhibits specificity for its substrates. It can act on a variety of flavonols, including kaempferol and quercetin. wikipedia.orggenome.jp For example, it converts quercetin to quercetin 3-O-glucoside. The systematic name for this enzyme is UDP-glucose:flavonol 3-O-D-glucosyltransferase. wikipedia.org

Table 1: Activity of Flavonol 3-O-Glucosyltransferase (EC 2.4.1.91)

| Enzyme | EC Number | Substrates | Products |

|---|---|---|---|

| Flavonol 3-O-glucosyltransferase | 2.4.1.91 | UDP-glucose, Flavonol (e.g., quercetin, kaempferol) | UDP, Flavonol 3-O-β-D-glucoside |

Flavonol 3-O-Glycoside Xylosyltransferase (EC 2.4.2.35) Activity and Specificity

Following the initial glucosylation, a second sugar, xylose, is added to the glucose residue. This step is catalyzed by flavonol 3-O-glycoside xylosyltransferase (EC 2.4.2.35). wikipedia.org This enzyme transfers a xylose unit from UDP-D-xylose to the 2"-hydroxyl group of the glucose moiety of a flavonol 3-O-glycoside. wikipedia.orgqmul.ac.uk The resulting product is a flavonol 3-O-[β-D-xylosyl-(1->2)-β-D-glycoside]. qmul.ac.uk

The systematic name for this enzyme is UDP-D-xylose:flavonol-3-O-glycoside 2''-O-beta-D-xylosyltransferase. wikipedia.org It can accept various flavonol 3-O-glycosides as substrates, including flavonol 3-O-glucosides and flavonol 3-O-galactosides. qmul.ac.ukgenome.jp For instance, it can convert quercetin 3-O-glucoside to quercetin 3-O-[beta-D-xylosyl-(1->2)-beta-D-glucoside]. h-its.org

Table 2: Activity of Flavonol 3-O-Glycoside Xylosyltransferase (EC 2.4.2.35)

| Enzyme | EC Number | Substrates | Products |

|---|---|---|---|

| Flavonol 3-O-glycoside xylosyltransferase | 2.4.2.35 | UDP-D-xylose, Flavonol 3-O-glycoside | UDP, Flavonol 3-O-[β-D-xylosyl-(1->2)-β-D-glycoside] |

Genetic Regulation of Flavonol Glycosylation Enzymes in Plants

The expression of genes encoding flavonol glycosylation enzymes is tightly regulated in plants, often in coordination with the upstream genes of the flavonoid biosynthetic pathway. nih.gov This regulation occurs primarily at the transcriptional level and involves various families of transcription factors, including MYB, bHLH, and WD40 proteins. nih.govnih.gov These transcription factors can act as activators or repressors, binding to specific promoter regions of the UGT genes to control their expression in a temporal and spatial manner. nih.gov

For example, studies in Arabidopsis thaliana have shown that the expression of UGT78D1 and UGT78D2, major flavonol 3-O-glycosyltransferases, is co-regulated with key genes of the flavonoid pathway such as chalcone synthase (CHS) and flavonol synthase (FLS). frontiersin.org A compromised ability to perform 3-O-glycosylation can lead to a feedback inhibition of the entire flavonol biosynthetic pathway, indicating a sophisticated regulatory network that prevents the accumulation of potentially toxic aglycones. oup.comuni-muenchen.de This feedback mechanism involves the repression of transcription of several key biosynthetic genes, including those for phenylalanine ammonia-lyase (PAL) and CHS. oup.comuni-muenchen.de

In Planta Compartmentalization of Biosynthetic Enzymes

The biosynthesis of complex natural products like this compound is a highly organized process within the plant cell, with enzymes often localized to specific subcellular compartments. nih.gov While the initial steps of the phenylpropanoid pathway are generally associated with the cytoplasm and the endoplasmic reticulum, the subsequent glycosylation steps are also believed to occur in the cytoplasm where UDP-sugars are readily available. researchgate.net

However, the final flavonoid glycosides are typically stored in the vacuole. researchgate.net This compartmentalization necessitates the transport of intermediates across organellar membranes and the final product into the vacuole. This separation of synthesis and storage prevents potential feedback inhibition by the end products and protects the cell from the potential toxicity of high concentrations of certain metabolites. frontiersin.org The precise mechanisms and transporters involved in the movement of flavonoid intermediates and final glycosylated products between cellular compartments are still an active area of research.

Extraction, Isolation, and Purification Methodologies

Selection of Plant Material and Pre-treatment Strategies

The successful isolation of flavonol 3-O-D-xylosyl-D-glucoside begins with the judicious selection of plant material. This compound is found in various plant species, and the choice of source material is paramount to maximizing the yield. Once selected, the plant material undergoes essential pre-treatment to prepare it for extraction.

Common pre-treatment methods include drying, grinding, and sometimes enzymatic hydrolysis. mdpi.commdpi.com Drying methods such as freeze-drying, convection drying, or microwave vacuum drying are often employed to remove moisture and preserve the integrity of the flavonoids. mdpi.com Grinding the dried plant material into a fine powder increases the surface area, facilitating more efficient extraction of the target compound. mdpi.com In some cases, enzymatic hydrolysis may be used to break down complex plant structures and improve the release of flavonoids. mdpi.com

Advanced Solvent Extraction Techniques

Following pre-treatment, the next crucial step is the extraction of the this compound from the plant matrix. While traditional methods like maceration and Soxhlet extraction exist, modern techniques are favored for their efficiency and reduced environmental impact. nih.govnih.gov These advanced methods include:

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. nih.gov

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a faster and more efficient extraction process. nih.govresearchgate.net

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to increase the extraction speed and efficiency. nih.govnih.gov

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its high selectivity and the ability to produce solvent-free extracts. nih.gov

The choice of solvent is also a critical parameter, with ethanol, methanol, and their aqueous mixtures being commonly used for extracting moderately polar flavonoids like flavonol glycosides. nih.gove3s-conferences.org

Chromatographic Separation and Purification Approaches

After extraction, the crude extract contains a complex mixture of compounds. Therefore, sophisticated chromatographic techniques are necessary to isolate and purify this compound.

Liquid Chromatography (HPLC, UPLC, LC-MS Based Preparative)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful tools for the separation and purification of flavonoids. nih.govwaters.com Preparative HPLC, in particular, is widely used for isolating specific compounds in larger quantities. waters.com These techniques utilize a stationary phase (e.g., C18 column) and a mobile phase to separate compounds based on their polarity and affinity for the stationary phase. nih.govrsc.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of a mass spectrometer, allowing for the identification and quantification of compounds with high sensitivity and specificity. rsc.orgresearchgate.net UPLC-MS methods have been developed for the determination of flavonoid glycosides, offering rapid and accurate analysis. nih.govresearchgate.netfao.org

Counter-Current Chromatography (CCC/HSCCC)

Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing irreversible adsorption of the sample. researchgate.net High-speed counter-current chromatography (HSCCC) is a highly efficient version of this technique that has been successfully applied to the preparative isolation and purification of various flavonoid glycosides. nih.govnih.govresearchgate.netpsu.eduresearchgate.net The separation is based on the differential partitioning of compounds between two immiscible liquid phases. researchgate.net The selection of a suitable two-phase solvent system is crucial for a successful HSCCC separation. researchgate.netnih.gov

Adsorption and Size-Exclusion Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Adsorption chromatography and size-exclusion chromatography are also valuable techniques in the purification of flavonoids.

Adsorption Chromatography: This method separates compounds based on their differential adsorption onto a solid stationary phase, such as silica gel or polyamide. acs.orgnih.govnih.gov The choice of adsorbent and eluting solvents is critical for achieving good separation. acs.org While silica gel is widely used, polyamide has also been employed for the purification of flavonoids. nih.govnih.gov

Size-Exclusion Chromatography: This technique, often utilizing Sephadex LH-20, separates molecules based on their size. nih.govub.eduresearchgate.netdntb.gov.ua Sephadex LH-20 is particularly effective for separating flavonoids and has been used in the final purification steps to obtain high-purity compounds. rsc.orgnih.govresearchgate.netspkx.net.cn It can separate compounds with very similar structures by combining molecular filtration and adsorption chromatography principles. rsc.org

Optimization of Yield and Purity for Research Applications

To obtain this compound of sufficient yield and purity for research purposes, a combination of the aforementioned techniques is often employed. For instance, a crude extract may first be fractionated using adsorption chromatography, followed by further purification using preparative HPLC or HSCCC. researchgate.netrsc.org The final purity of the isolated compound is typically assessed by analytical HPLC or UPLC. nih.govnih.govnih.gov

Enzymatic and Biotechnological Production Strategies

Recombinant Glycosyltransferase Expression and Characterization

The biosynthesis of flavonol 3-O-D-xylosyl-D-glucoside relies on the sequential action of specific glycosyltransferases (GTs), enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule. nih.gov The production of these enzymes in recombinant systems, such as Escherichia coli, allows for their detailed characterization and subsequent use in biocatalytic processes. nih.govnih.gov

A crucial step in producing complex glycosides like this compound involves a two-step glycosylation process. First, a glucosyltransferase attaches a glucose molecule to the 3-hydroxyl group of the flavonol aglycone, forming a flavonol 3-O-glucoside. Subsequently, a specific xylosyltransferase, known as flavonol-3-O-glycoside xylosyltransferase (EC 2.4.2.35), transfers a xylose residue from UDP-D-xylose to the 2"-position of the glucose moiety. wikipedia.org

Specificity and Regioselectivity of Recombinant Enzymes

The successful synthesis of this compound hinges on the precise control of glycosylation, which is dictated by the specificity and regioselectivity of the glycosyltransferases employed. asm.orgnih.gov

Substrate Specificity: Glycosyltransferases exhibit varying degrees of specificity for both the sugar donor and the acceptor molecule. For instance, many plant-derived UDP-glycosyltransferases (UGTs) show a preference for UDP-glucose, which is endogenously available in E. coli. nih.gov However, to synthesize xylosylated flavonoids, it is often necessary to introduce genes for the biosynthesis of the required sugar donor, UDP-xylose. asm.orgnih.gov Some UGTs have been identified that can utilize alternative sugar donors when their preferred substrate is unavailable. asm.org

Regioselectivity: The position at which the sugar moiety is attached to the flavonoid backbone is critical for the biological activity of the resulting glycoside. Most characterized flavonoid GTs glycosylate at the 3-O or 7-O positions. nih.gov However, enzymes with unique regioselectivity, such as those targeting the 3'-O position, have also been identified and characterized. nih.govosti.gov The regioselectivity of these enzymes is determined by the specific amino acid residues within their active sites. nih.gov For the synthesis of this compound, a glucosyltransferase specific for the 3-hydroxyl group of the flavonol is required, followed by a xylosyltransferase that specifically targets the 2"-position of the attached glucose.

Table 1: Examples of Recombinant Glycosyltransferases and their Properties

| Enzyme Name | Source Organism | Recombinant Host | Acceptor Substrate(s) | Sugar Donor | Product(s) | Reference |

| UGT79B6 | Arabidopsis thaliana | Escherichia coli | Kaempferol (B1673270) 3-O-glucoside | UDP-glucose | Kaempferol 3-O-glucosyl-(1→2)-glucoside | nih.gov |

| UGT78T5 | Malus domestica (Apple) | Escherichia coli | Flavonols | UDP-xylose/UDP-arabinose | Flavonol 3-O-xylosides/arabinosides | nih.gov |

| AtUGT78D2 | Arabidopsis thaliana | Escherichia coli | Quercetin (B1663063) | UDP-glucose, UDP-xylose | Quercetin 3-O-glucoside, Quercetin 3-O-xyloside | nih.gov |

| UGT95A1 | Pilosella officinarum | Escherichia coli | Luteolin (B72000) | UDP-glucose | Luteolin 3'-O-glucoside | nih.govosti.gov |

Microbial Cell Factories for Flavonol Glycoside Biosynthesis

Microbial cell factories, particularly engineered strains of Escherichia coli and Saccharomyces cerevisiae, have emerged as promising platforms for the production of complex natural products like flavonol glycosides. researchgate.netnih.gov These systems offer the potential for sustainable and scalable production from simple carbon sources. nih.gov

Engineered Escherichia coli Systems

E. coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. asm.orgnih.gov To produce this compound, E. coli strains are typically engineered to:

Express the necessary glycosyltransferases: Genes encoding the specific flavonol 3-O-glucosyltransferase and flavonol-3-O-glycoside xylosyltransferase are introduced into the host. nih.gov

Provide the required sugar donors: While E. coli naturally produces UDP-glucose, the biosynthesis of UDP-xylose requires the introduction of additional genes, such as UDP-xylose synthase (UXS). asm.orgnih.gov

Enhance precursor supply: The production of the flavonoid aglycone can be increased by engineering the host's metabolic pathways. nih.gov

Researchers have successfully produced various flavonoid glycosides, including xylosides, in engineered E. coli. nih.govresearchgate.net For example, the co-expression of a UDP-xylose synthase from Arabidopsis thaliana and a glycosyltransferase in E. coli enabled the synthesis of quercetin 3-O-xyloside. nih.gov

Engineered Saccharomyces cerevisiae Systems

Saccharomyces cerevisiae (baker's yeast) is another attractive host for flavonoid production, particularly due to its "Generally Regarded as Safe" (GRAS) status. researchgate.netnih.gov Engineering strategies in yeast are similar to those in E. coli and involve the expression of heterologous biosynthetic pathways. nih.gov

A significant challenge in using S. cerevisiae is the presence of endogenous glucosidases that can hydrolyze the newly formed glycosidic bonds, reducing the product yield. researchgate.netnih.govnih.gov To overcome this, researchers have developed strains with deletions of key glucosidase genes. researchgate.netnih.govnih.gov Furthermore, overexpression of genes involved in the synthesis of UDP-glucose, the precursor for many glycosylation reactions, has been shown to enhance the production of flavonoid glucosides. nih.govnih.gov

Pathway Engineering and Metabolic Flux Optimization

A key aspect of developing efficient microbial cell factories is the optimization of metabolic pathways to channel precursors towards the desired product. nih.gov This involves several strategies:

Overexpression of key enzymes: Increasing the expression levels of rate-limiting enzymes in the biosynthetic pathway can boost product titers.

Deletion of competing pathways: Knocking out genes that divert precursors to other metabolic pathways can increase the availability of substrates for flavonoid synthesis. For example, deleting genes involved in competing metabolic pathways has been shown to improve the production of quercetin 3-O-xyloside in E. coli. nih.gov

In Vitro Enzymatic Synthesis and Transglycosylation

In vitro enzymatic synthesis offers a more controlled environment for the production of flavonol glycosides compared to whole-cell systems. This approach involves the use of purified enzymes to catalyze the glycosylation reaction. A major advantage is the avoidance of cellular uptake and transport issues and the elimination of side reactions from competing cellular enzymes. However, a significant drawback is the high cost of the required nucleotide sugar donors. asm.orgnih.gov

Transglycosylation is an alternative in vitro method that utilizes glycoside hydrolases operating in reverse or in a kinetically controlled fashion. nih.gov In this process, a glycosyl moiety is transferred from a donor substrate (like another glycoside) to an acceptor molecule. While this can be a cost-effective approach, it often results in a mixture of products and lower yields due to competing hydrolysis reactions. nih.gov

Sustainable and Scalable Production Approaches

The industrial-scale production of specific flavonoid glycosides like this compound faces challenges related to the low abundance of these compounds in natural plant sources and the complexity and environmental concerns associated with chemical synthesis. Biotechnological production using engineered microorganisms presents a promising sustainable and scalable alternative. nih.govfrontiersin.org This approach leverages microbial fermentation, which can be scaled up in bioreactors, utilizing renewable feedstocks and offering a more controlled and environmentally friendly process. wikipedia.orgfao.org

The core of this strategy lies in metabolic engineering, where microorganisms such as Escherichia coli and Saccharomyces cerevisiae are genetically modified to heterologously express the biosynthetic pathways for flavonoid production. researchgate.netnih.gov These microbes are often chosen for their rapid growth, well-understood genetics, and established fermentation technologies. wikipedia.org

A key enzymatic step for the synthesis of this compound is the transfer of a xylose unit to a flavonol 3-O-glucoside. This reaction is catalyzed by a specific glycosyltransferase, namely flavonol-3-O-glycoside xylosyltransferase (EC 2.4.2.35). wikipedia.orgqmul.ac.uk This enzyme utilizes UDP-D-xylose as the sugar donor and a flavonol 3-O-glycoside as the acceptor. wikipedia.orgqmul.ac.uk

Enzymatic Synthesis of the Xylosyl-Glucoside Linkage

The enzymatic formation of the di-glycoside structure is a two-step process, or a single step if a pre-formed disaccharide is activated. In the context of sequential glycosylation, a flavonol aglycone is first glucosylated at the 3-hydroxyl position, followed by the xylosylation of the glucose moiety. The key enzyme for the second step is characterized as follows:

| Enzyme | EC Number | Reaction | Substrate Specificity | Source Organism Examples |

| Flavonol-3-O-glycoside xylosyltransferase | 2.4.2.35 | UDP-D-xylose + a flavonol 3-O-glycoside → UDP + a flavonol 3-[-D-xylosyl-(1→2)-β-D-glycoside] | Accepts flavonol 3-O-glucosides and flavonol 3-O-galactosides. Rutin (B1680289) is a slower acceptor. qmul.ac.ukexpasy.org | Tulipa cv apeldoorn (anthers), Euonymus alatus f. ciliato-dentatus (young leaves) wikipedia.org |

Biotechnological Production in Engineered Microorganisms

While the direct microbial production of this compound has not been extensively reported, the synthesis of structurally related compounds in engineered microbes demonstrates the feasibility of this approach. A common strategy involves a whole-cell biocatalyst system where an engineered microbial strain is fed with the flavonol aglycone. This strain is engineered to produce the necessary activated sugar donors and the specific glycosyltransferases.

For the production of a xylosylated flavonoid, the host microorganism's metabolic pathways are often re-engineered to enhance the intracellular pool of UDP-xylose. This can be achieved by overexpressing genes involved in the UDP-xylose biosynthetic pathway and deleting genes of competing pathways. nih.govnih.gov

Case Study: Production of Quercetin 3-O-xyloside in E. coli

A relevant example is the production of quercetin 3-O-xyloside in E. coli. In one study, E. coli was engineered to overexpress genes for UDP-xylose biosynthesis along with a plant-derived glycosyltransferase. Further metabolic engineering, including the knockout of competing pathways, significantly improved the production titer. nih.gov

| Host Strain | Genetic Modifications | Precursor Fed | Product Titer | Reference |

| E. coli BL21 (DE3)/∆pgi∆zwf∆ushA | Overexpression of UDP-xylose biosynthetic genes (nfa44530, galU, calS8, calS9) and a glycosyltransferase (arGt-3). | Quercetin | 23.78 mg/L | nih.gov |

| E. coli BΔarnA | Overexpression of AtUXS, Ecugd, and AtUGT78D3 H380Q. | Quercetin | ~160 mg/L | nih.gov |

These studies highlight that by manipulating the host's metabolism to provide the correct sugar donor (UDP-xylose) and expressing a suitable glycosyltransferase, it is possible to achieve efficient production of flavonol xylosides. The same principle can be extended to produce this compound by using an engineered strain that first produces the flavonol 3-O-glucoside, which then serves as a substrate for a subsequently introduced flavonol-3-O-glycoside xylosyltransferase.

Advanced Strategies for Sustainable and Scalable Production

To further enhance the sustainability and scalability of flavonoid glycoside production, more advanced metabolic engineering strategies are being developed:

De novo production: This involves engineering the entire biosynthetic pathway, from simple carbon sources like glucose to the final glycosylated flavonoid, thus eliminating the need to supply expensive aglycone precursors.

Co-culture engineering: This approach divides a long biosynthetic pathway between two or more microbial strains. researchgate.netnih.gov For instance, one strain could produce the flavonol 3-O-glucoside, which is then secreted and taken up by a second strain that performs the final xylosylation step. researchgate.net This modular approach can reduce the metabolic burden on a single strain and allow for the optimization of each part of the pathway independently. researchgate.net

Process optimization: Fermentation conditions such as media composition, pH, temperature, and aeration are optimized in bioreactors to maximize cell density and product yield, which is crucial for scaling up the process for industrial applications.

These biotechnological strategies provide a robust framework for the sustainable and scalable production of complex flavonoid glycosides like this compound, paving the way for their broader application in various industries.

Metabolism and Biotransformation in Biological Systems Non Human Focus

Plant Endogenous Metabolism and Turnover

Flavonol glycosides, including compounds like flavonol 3-O-D-xylosyl-D-glucoside, are not static, "dead-end" metabolites within plants. cumbria.ac.uk Recent evidence indicates that these molecules undergo turnover and degradation in various plant tissues, including developing photosynthetic tissues. cumbria.ac.uk This metabolic activity is crucial for plant responses to both abiotic and oxidative stress, where flavonoids act as antioxidants. acs.orgnih.gov The biosynthesis of these complex glycosides is an enzymatic process, involving enzymes such as flavonol-3-O-glycoside xylosyltransferase, which catalyzes the attachment of a xylose unit to a flavonol 3-O-glycoside. wikipedia.orgmicrobialtec.com This synthesis sets the stage for their subsequent metabolic fate within the plant.

The breakdown of flavonol glycosides within plants is primarily mediated by endogenous glycosidases, particularly β-glucosidases. cumbria.ac.ukacs.org These enzymes catalyze the hydrolysis of glucoconjugates, cleaving the terminal β-D-glucose from the non-reducing end of the sugar chain. acs.orgnih.gov In plants like Arabidopsis and rice, a significant number of genes encoding putative β-glucosidases have been identified, highlighting their importance. acs.org Together with UDP-glycosyltransferases, these β-glucosidases are involved in the (de)glycosylation of flavonoids, which helps regulate plant growth, development, and stress responses by modulating the levels of reactive oxygen species (ROS). acs.orgnih.gov The hydrolysis of the glycosidic bond releases the flavonol aglycone, which may have different biological activities or be a precursor for further degradation pathways. cumbria.ac.uk While the role of β-glucosidases is well-recognized, the specific plant enzymes responsible for hydrolyzing other sugar moieties, such as the rhamnose in many flavonol glycosides, are less understood. cumbria.ac.uk

Microbial Biotransformation and Catabolism (e.g., Gut Microbiota in Animal Models, Soil Microorganisms)

When ingested by animals, the majority of flavonoid glycosides are not absorbed in the upper gastrointestinal tract and pass to the colon. nih.govtandfonline.com Here, they are extensively metabolized by the gut microbiota. nih.govnih.gov This microbial community produces a wide array of enzymes that can break down these complex molecules. nih.govtandfonline.com The biotransformation of flavonoids by microorganisms is a key area of research, as it can lead to the production of novel flavonoid derivatives not found in nature. nih.govmdpi.com Microorganisms such as Aspergillus niger are known to be particularly effective in these transformations. nih.gov

The initial and rate-limiting step in the microbial metabolism of flavonoid glycosides is deglycosylation. nih.govnih.gov This is carried out by a variety of microbial enzymes, including β-glucosidases and xylosidases, which cleave the sugar moieties from the flavonoid aglycone. nih.govnih.govrug.nl

β-Glucosidases (EC 3.2.1.21): These enzymes are widespread among gut microbes and are responsible for hydrolyzing the β-glucosidic linkage. nih.govtandfonline.com For a compound like this compound, a β-glucosidase would cleave the glucose molecule. The specificity of these enzymes can vary; for instance, a recombinant β-glucosidase from Pyrococcus furiosus showed different levels of activity against various flavonoid glycosides, with a higher preference for flavanone (B1672756) glycosides over flavonol glycosides like rutin (B1680289). acs.org

β-Xylosidases (EC 3.2.1.37): These exo-type glycosidases are essential for removing xylose monomers from the non-reducing end of oligosaccharides. nih.gov A β-xylosidase would be required to hydrolyze the xylosyl moiety of the disaccharide attached to the flavonol.

The table below provides an example of the specific activity of a β-glucosidase from Pyrococcus furiosus on various flavonoid glycosides, illustrating the enzymatic potential for hydrolysis.

| Flavonoid Glycoside | Type | Specific Activity (U/mg) |

|---|---|---|

| Hesperidin | Flavanone | 114.0 |

| Neohesperidin | Flavanone | 81.4 |

| Naringin | Flavanone | 70.3 |

| Narirutin | Flavanone | 66.8 |

| Poncirin | Flavanone | 59.7 |

| Diosmin | Flavone (B191248) | 50.1 |

| Neoponcirin | Flavone | 47.5 |

| Rutin | Flavonol | 33.7 |

Data adapted from a study on β-glucosidase from Pyrococcus furiosus, demonstrating relative enzymatic activity on different flavonoid structures. acs.org

Once the sugar moieties are removed, the resulting flavonoid aglycone is released. nih.govnih.gov This aglycone form is generally more lipophilic and can be absorbed, or it can undergo further microbial degradation. researchgate.net The gut microbiota can perform additional reactions such as dehydroxylation, demethylation, and C-ring cleavage of the benzo-γ-pyrone system. nih.govnih.gov These catabolic events break the aglycone down into smaller, low molecular weight phenolic compounds, such as phenolic acids. nih.govresearchgate.net For example, the catabolism of flavonoids by intestinal microbiota can lead to the production of metabolites like 3,4-dihydroxyphenylacetic acid and protocatechuic acid. researchgate.net These downstream metabolites are believed to contribute significantly to the physiological effects of the parent flavonoid compounds. nih.gov

Pharmacokinetics in Model Organisms (e.g., in vivo animal studies focusing on absorption, distribution, and excretion pathways)

The pharmacokinetics of flavonoid glycosides in animal models demonstrate a complex path of absorption, distribution, and excretion that is heavily influenced by metabolism. Following ingestion, a small fraction of flavonoid glycosides may be absorbed in the small intestine. nih.govtandfonline.com However, the majority travels to the colon for microbial hydrolysis, as previously described. nih.gov

The resulting aglycones and their smaller phenolic metabolites are then absorbed from the intestine into the bloodstream. tandfonline.com Once absorbed, these compounds undergo phase II metabolism, primarily in the intestinal epithelial cells and the liver. tandfonline.comelsevierpure.com This involves conjugation reactions that produce glucuronide, sulfate, and methylated derivatives. tandfonline.comtandfonline.com These conjugated forms are the predominant forms found in plasma. nih.gov

Some metabolites can be excreted back into the intestine via bile, where they can be deconjugated by microbiota and reabsorbed. tandfonline.com This process, known as enterohepatic circulation, can increase the plasma half-life of the flavonoid metabolites. tandfonline.com Ultimately, the conjugated metabolites are excreted from the body, primarily through urine and bile. nih.gov

A study in cows provided key insights into the bioavailability of flavonols. When quercetin (B1663063) was administered intraruminally as its glycoside form (rutin), its bioavailability was substantially higher compared to when the aglycone form was given directly. nih.gov This highlights the crucial role of the glycoside structure in absorption and metabolism within a ruminant model.

The table below summarizes key pharmacokinetic parameters for quercetin and its metabolites observed in cows after intraruminal administration of rutin, the glucorhamnoside of quercetin.

| Parameter | Analyte | Value |

|---|---|---|

| Absolute Bioavailability (from Rutin) | Total Flavonols | 0.5% |

| Relative Bioavailability (Rutin vs. Aglycone) | Total Flavonols | 767.3% |

| Primary Plasma Metabolites | Quercetin | Detected mainly as conjugates |

| Isorhamnetin | Detected mainly as conjugates | |

| Kaempferol (B1673270) | Detected mainly as conjugates |

Data from a study in nonlactating cows after intraruminal application of rutin (50 mg/kg BW). nih.gov

Biological Functions and Mechanistic Investigations Non Clinical Focus

Role in Plant Physiology and Ecological Interactions

Comprehensive studies detailing the specific roles of flavonol 3-O-D-xylosyl-D-glucoside in plant physiology and ecological interactions have not been identified in publicly available scientific literature. While the broader class of flavonols is known to be crucial for various plant functions, these activities have not been specifically attributed to or studied in the context of the xylosyl-glucoside form.

UV Protection and Photoadaptation

There is no specific scientific information available detailing the role of this compound in UV protection and photoadaptation in plants.

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Defense in planta

Specific research on the capacity of this compound to scavenge reactive oxygen species or its function in the antioxidant defense systems within plants is not available in the current scientific literature.

Modulation of Plant Growth and Development (e.g., auxin transport, pollen development, root architecture)

There is no specific scientific information available that describes a role for this compound in the modulation of auxin transport, pollen development, or root architecture.

Plant Responses to Abiotic Stress (e.g., drought, heat, salinity, nutrient deficiency, heavy metals)

Scientific literature detailing the specific involvement of this compound in plant responses to abiotic stresses such as drought, heat, salinity, nutrient deficiency, or heavy metals has not been found.

Biotic Interactions (e.g., defense against pathogens/herbivores, allelopathy)

There is no specific research available on the function of this compound in plant defense against pathogens or herbivores, or in allelopathic interactions.

Mechanistic Biological Activities in In Vitro and Non-Human In Vivo Models

Detailed mechanistic studies investigating the biological activities of isolated this compound in in vitro assays or non-human in vivo models are not present in the available scientific literature. While related compounds like quercetin-3-O-glucoside have been studied for their antioxidant and other biological activities, these findings cannot be directly extrapolated to this compound. nih.govnih.gov

Antioxidant Mechanisms

This compound, like other flavonols, is recognized for its antioxidant properties, which are attributed to several mechanisms, including free radical scavenging, metal chelation, and modulation of antioxidant enzymes. Flavonoids, as a broad class of polyphenolic compounds, demonstrate their antioxidant efficacy by neutralizing reactive oxygen species (ROS) through the donation of hydrogen atoms and electrons. researchgate.netintec.edu.do This action helps to mitigate oxidative stress within biological systems.

The antioxidant activity of flavonoids is also linked to their ability to chelate transition metal ions, which can otherwise catalyze the formation of free radicals. researchgate.netintec.edu.do Furthermore, some flavonols can enhance the body's endogenous antioxidant defenses by stimulating the production of enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov They may also contribute to the renewal of other important antioxidants such as vitamin C and vitamin E. nih.gov The core structure of flavonols, particularly the hydroxyl group at the C3 position, is a key determinant of their radical scavenging capabilities. nih.govmdpi.com While the glycosidic form (attached to a sugar moiety) can influence bioavailability and metabolism, the fundamental antioxidant potential resides in the flavonoid aglycone structure. mdpi.com

Interactive Table: Antioxidant Mechanisms of Flavonoids

| Mechanism | Description |

|---|---|

| Free Radical Scavenging | Donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). researchgate.netintec.edu.do |

| Metal Chelation | Binding to transition metal ions to prevent their participation in free radical-generating reactions. researchgate.netintec.edu.do |

| Enzyme Modulation | Upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. nih.gov |

| Antioxidant Renewal | Aiding in the regeneration of other antioxidants like vitamins C and E. nih.gov |

Enzyme Inhibition Studies

This compound and related flavonol glycosides have been investigated for their ability to inhibit various enzymes, a property that underlies many of their biological effects.

Xanthine (B1682287) Oxidase: This enzyme plays a crucial role in the production of uric acid, and its overactivity is linked to conditions like gout. scilit.comfrontiersin.org Several studies have shown that flavonols can inhibit xanthine oxidase. scilit.comfrontiersin.orgnih.gov The inhibitory activity is influenced by the structure of the flavonoid, with planar flavones and flavonols often showing potent inhibition. nih.gov For instance, quercetin (B1663063) and its glycosides have demonstrated xanthine oxidase inhibitory activity. frontiersin.orgresearchgate.net The mode of inhibition is often mixed-type. nih.gov

Aldose Reductase: This enzyme is implicated in the development of diabetic complications through the conversion of glucose to sorbitol. nih.govpsu.edu Flavonoids, including flavonol glycosides, have been identified as potential inhibitors of aldose reductase. nih.govpsu.edumdpi.comnih.gov The 4-oxo-4H-chromen ring in the flavonoid structure is considered important for this inhibitory activity. psu.edu Studies have shown that flavonol glycosides can exhibit significant aldose reductase inhibition, with some derivatives being more potent than the standard, quercetin. nih.gov

Hyaluronidase (B3051955): This enzyme degrades hyaluronic acid, a major component of the extracellular matrix. nih.gov Inhibition of hyaluronidase is relevant in inflammatory processes. Flavonoids have been shown to be competitive inhibitors of hyaluronidase, with aglycones generally being more potent than their corresponding glycosides. nih.gov The presence of a double bond between carbons 2 and 3 and specific hydroxyl group arrangements are important for potent inhibition. nih.gov

Other Enzymes: Flavonol glycosides have also been studied for their inhibitory effects on other enzymes such as α-amylase and α-glucosidase, which are relevant to carbohydrate metabolism, though the activity can be mild to moderate. nih.govresearchgate.net Inhibition of dipeptidyl peptidase IV (DPPIV) has also been observed, which is another target in diabetes management. nih.govresearchgate.net

Interactive Table: Enzyme Inhibition by Flavonol Glycosides

| Enzyme | Biological Relevance | Inhibitory Findings |

|---|---|---|

| Xanthine Oxidase | Uric acid production. scilit.comfrontiersin.org | Flavonols are potent inhibitors. scilit.comfrontiersin.orgnih.gov |

| Aldose Reductase | Diabetic complications. nih.govpsu.edu | Flavonol glycosides show significant inhibition. nih.govpsu.edumdpi.comnih.gov |

| Hyaluronidase | Inflammation. nih.gov | Flavonoids act as competitive inhibitors. nih.gov |

| α-Amylase & α-Glucosidase | Carbohydrate metabolism. | Mild to moderate inhibition by some flavonol glycosides. nih.govresearchgate.net |

| Dipeptidyl Peptidase IV (DPPIV) | Diabetes management. | Remarkable inhibition observed for certain flavonol glycosides. nih.govresearchgate.net |

Modulation of Cellular Signaling Pathways

In vitro studies using cell lines and non-human animal models have revealed that flavonols can modulate various cellular signaling pathways. These modulatory effects are often linked to their antioxidant and anti-inflammatory properties. For example, flavonols have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.govnih.gov

In the context of inflammation, flavonols can suppress the release of pro-inflammatory mediators from mast cells by inhibiting intracellular calcium influx and protein kinase C (PKC) θ signaling. nih.gov Studies on cardiomyocyte cultures and in diabetic rats have indicated that flavonoids like luteolin (B72000) can reduce inflammation by inhibiting the NF-κB signaling pathway and blocking the activation of the nuclear factor 2 (NRF2) pathway, which is involved in the oxidative stress response. nih.gov Furthermore, quercetin has been shown to attenuate inflammation by partially inhibiting the TLR4/MyD88/P38 and MAPK ERK pathways. nih.gov

Anti-inflammatory Pathways

The anti-inflammatory properties of this compound and related compounds are a significant area of non-clinical research. These compounds can modulate inflammatory pathways by affecting gene expression and the production of inflammatory mediators.

Flavonols can regulate the transcription of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines and chemokines. nih.gov For instance, quercetin 3-O-xylosyl(1->2) rhamnoside has demonstrated anti-inflammatory activity in a mouse model of ear edema. nih.gov

In cell line studies, flavonols have been shown to inhibit the release of pro-inflammatory mediators such as histamine, leukotrienes, and prostaglandin (B15479496) D2 from mast cells. nih.gov They can also reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov The mechanisms underlying these effects often involve the inhibition of key signaling pathways, as mentioned in the previous section. Flavonoids can also influence macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov

Antimicrobial Properties

This compound and other flavonol glycosides have been investigated for their antimicrobial properties, including antibacterial and antifungal activities.

Antibacterial Mechanisms: Flavonoids can exert antibacterial effects through various mechanisms. These include damaging the bacterial cytoplasmic membrane, inhibiting nucleic acid synthesis by targeting enzymes like DNA gyrase, and disrupting energy metabolism. redalyc.orgnih.govnih.gov The structure of the flavonoid, including the hydroxylation pattern, plays a crucial role in its antibacterial efficacy. redalyc.orgnih.gov Some flavonol glycosides have shown activity against multi-drug-resistant bacterial strains. researchgate.net The mode of action can involve cell lysis and disruption of the cytoplasmic membrane. researchgate.net

Antifungal Mechanisms: The antifungal activity of flavonoids is also multifaceted. They can interfere with the integrity of the fungal cell membrane, disrupt the biosynthesis of ergosterol (B1671047) (a key component of fungal cell membranes), and modulate critical signal transduction pathways. researchgate.netintec.edu.doresearchgate.net By these mechanisms, flavonoids can hinder fungal growth and pathogenicity. researchgate.netintec.edu.do

Interactive Table: Antimicrobial Mechanisms of Flavonoids

| Mechanism | Target | Description |

|---|---|---|

| Antibacterial | Cytoplasmic Membrane | Disruption of membrane integrity and function. redalyc.orgresearchgate.net |

| Antibacterial | Nucleic Acid Synthesis | Inhibition of enzymes like DNA gyrase. nih.gov |

| Antibacterial | Energy Metabolism | Interference with cellular energy production. nih.gov |

| Antifungal | Cell Membrane | Disruption of membrane integrity and ergosterol biosynthesis. researchgate.netintec.edu.doresearchgate.net |

| Antifungal | Signal Transduction | Modulation of pathways essential for fungal growth. researchgate.netintec.edu.do |

Subcellular Localization and Cellular Targets

The biological activity of this compound is dependent on its ability to reach and interact with specific cellular targets. Studies on the subcellular localization of flavonoids have provided insights into their mechanisms of action.

Confocal laser scanning microscopy has been used to visualize the uptake and distribution of flavonoids in cultured cells. researchgate.net While flavonol aglycones can be observed within cells, the visualization of flavonol glycosides can be more challenging. researchgate.net The localization of flavonoids can vary, with some accumulating in the cytoplasm, while others may associate with specific organelles like chloroplasts in plant cells or be found in the liver, kidney, and other tissues in animal models. researchgate.netresearchgate.net

The cellular targets of flavonoids are diverse and relate to their various biological activities. For example, in their role as enzyme inhibitors, the target is the specific enzyme itself, such as xanthine oxidase or aldose reductase. nih.govnih.gov In modulating signaling pathways, the targets can include protein kinases and transcription factors. nih.govnih.gov For their antimicrobial effects, the targets are components of the microbial cell wall, membrane, or essential enzymes. redalyc.orgresearchgate.net

Structure Activity Relationship Sar Studies

Influence of Glycosylation Pattern on Biological Activity

The attachment of sugar molecules, or glycosylation, to a flavonol core significantly modulates its biological properties. The position and type of sugar are critical determinants of this influence.

Comparison with Aglycones and Other Glycosides

In general, the addition of a sugar moiety to a flavonol, creating a glycoside, tends to alter its activity compared to the parent aglycone (the flavonoid without any attached sugars). Aglycones are often found to be more potent antioxidants than their corresponding glycosides. nih.gov This is because the glycosylation at the 3-position, as seen in flavonol 3-O-D-xylosyl-D-glucoside, masks a hydroxyl group that is crucial for free radical scavenging. mdpi.com The antioxidant capacity of flavonol glycosides has been observed to decrease as the number of sugar units increases. nih.gov

However, the story is not one-sided. While aglycones may exhibit higher intrinsic activity in in vitro assays, glycosylation can enhance bioavailability. nih.govsci-hub.se The presence of a sugar, such as glucose, can facilitate absorption in the small intestine. nih.gov Some flavonoid glycosides have demonstrated comparable or even superior anti-diabetic, anti-inflammatory, and antiallergic activities in vivo compared to their aglycones. sci-hub.seresearchgate.net This suggests that flavonoid glycosides might act as "pro-drugs," releasing the more active aglycone after absorption and metabolism. nih.gov

The position of glycosylation is also a key factor. Glycosylation at the 3-position generally leads to a decrease in antioxidant capacity. mdpi.com In contrast, glycosylation at the 7-position often results in antioxidant capacities similar to the parent aglycones. mdpi.com

Impact of Sugar Moiety (xylosyl-glucoside vs. other sugars)

The nature of the sugar itself plays a pivotal role in the biological activity and bioavailability of the flavonoid glycoside. The disaccharide attached to the flavonol in this compound is a prime example of this specificity.

Different sugar moieties can significantly affect the absorption of the flavonoid. For instance, quercetin (B1663063) glucoside is more readily absorbed from the small intestine than quercetin rutinoside (which contains a rhamnose-glucose disaccharide). nih.gov The bioavailability of the rutinoside was found to be only 20% of that of the glucoside. nih.gov This suggests that the specific type of sugar can dictate the primary site of absorption, with glucosides being absorbed in the small intestine and other glycosides potentially being absorbed in the colon after deglycosylation by gut microbiota. nih.gov

The type of sugar can also influence the compound's solubility. While glucosylation and galactosylation generally increase water solubility, the presence of rhamnose can slightly decrease it. nih.gov The enhanced water solubility provided by sugar moieties can improve the bioavailability of these compounds. nih.govmdpi.com

Role of Flavonol Aglycone Structure (e.g., hydroxylation patterns)

The core flavonol structure, or aglycone, provides the foundational framework upon which the biological activity is built. The pattern of hydroxyl (-OH) groups on the A and B rings is a critical determinant of this activity.

An increased number of hydroxyl groups on the B-ring of a flavonoid is often associated with higher antioxidant capacity. mdpi.comnih.gov Specifically, hydroxylation at the C3' and C4' positions of the B-ring has been shown to significantly enhance the inhibition of certain enzymes like aldose reductase. nih.gov The presence of a catechol (o-dihydroxy) group in the B-ring is a significant factor in the radical scavenging potential of flavonoids. nih.gov

The hydroxylation pattern also influences the interaction of the flavonoid with proteins. For example, the number of hydroxyl groups on the B-ring can affect the binding affinity of flavonols to proteins like ovalbumin. mdpi.com

Conformational Analysis and Molecular Interactions

The three-dimensional shape, or conformation, of this compound is crucial for its interaction with biological targets. The site of glycosylation and the substitution pattern on the flavonoid backbone are the primary factors governing the molecule's conformational properties. nih.govacs.orgnih.gov

Molecular modeling studies have revealed that the glycosidic bond's conformation is influenced by steric hindrance and stereoelectronic effects. nih.gov Glycosylation at the 3-position can cause the B-ring to be out of plane with the A and C rings, which can weaken the conjugation of the entire molecule. mdpi.com This, in turn, can affect its antioxidant and other biological activities.

The flexibility of the molecule is also impacted by the glycosylation site. Flavonoid-3-glycosides tend to show more conformational bias compared to the greater flexibility seen in flavonoid-7-glycosides. acs.orgnih.gov This restricted conformation can influence how the molecule docks with and binds to biological receptors and enzymes. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Advanced Omics Technologies in Flavonol Glycoside Research (e.g., Metabolomics, Glycomics)

The advent of "omics" technologies, including metabolomics and glycomics, is revolutionizing the study of flavonol glycosides by providing a holistic view of their biosynthesis, metabolism, and function within biological systems. These high-throughput analytical approaches enable the simultaneous identification and quantification of a vast array of molecules, offering unprecedented insights into the complex biochemical networks that govern the production and activity of compounds like flavonol 3-O-D-xylosyl-D-glucoside.

Metabolomics, the comprehensive analysis of all low molecular weight molecules in a biological system, has proven to be a powerful tool for dissecting the intricate pathways of flavonoid biosynthesis. nih.gov For instance, a study on white tea processing utilized nonvolatile metabolomics in conjunction with proteomics to unravel the dynamic changes in flavonoid glycoside profiles during withering. nih.gov This research revealed a significant decrease in major flavonoid glycosides over time, corresponding with an increase in their aglycone and water-soluble saccharide counterparts, suggesting a degradation process linked to the antioxidant response of the tea leaves. nih.gov Similarly, multi-omics strategies combining genomics, transcriptomics, proteomics, and metabolomics are being employed to identify the specific enzymes, such as uridine (B1682114) diphosphate (B83284) sugar-utilizing glycosyltransferases (UGTs), responsible for the biosynthesis of flavonoid glycosides in plants like safflower. researchgate.netoup.com Such integrated approaches are crucial for elucidating the complex regulatory networks that control the accumulation of these compounds. researchgate.net

Glycomics, which focuses on the study of the complete set of glycans (sugars) in an organism, offers a complementary perspective by detailing the diverse sugar moieties that can be attached to the flavonol backbone. The specific sugar composition and linkage, as seen in this compound, are critical determinants of the compound's solubility, stability, and biological activity. nih.gov By applying advanced analytical techniques like hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS), researchers can now discriminate between closely related sugar-nucleotide intermediates involved in the biosynthesis of complex glycoconjugates. nih.gov This level of detail is essential for understanding how specific glycosylation patterns are generated and how they influence the function of flavonol glycosides. The combination of ethnobotanical knowledge with omics technologies presents a promising avenue for identifying novel phytocompounds and evaluating the potential of various plant extracts. mdpi.com

The integration of these omics platforms provides a systems-level understanding of flavonol glycoside metabolism, moving beyond the study of individual compounds to a more comprehensive appreciation of their role in the broader biological context. This holistic view is fundamental for future efforts in metabolic engineering and the development of targeted applications for these valuable natural products.

Precision Biosynthesis and Metabolic Engineering for Novel Analogues

The elucidation of the biosynthetic pathways of flavonol glycosides through omics technologies is paving the way for their precision biosynthesis and the creation of novel analogues through metabolic engineering. By harnessing and manipulating the genetic and enzymatic machinery of plants and microorganisms, researchers can now aim to produce specific flavonol glycosides, including this compound, in a controlled and scalable manner. This field holds immense promise for generating compounds with enhanced bioactivity, improved stability, or novel functionalities.

Metabolic engineering strategies often involve the heterologous expression of key biosynthetic genes in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.com These microorganisms can be engineered to serve as "cell factories" for the production of flavonoids, offering advantages such as short production cycles and the potential for large-scale fermentation. mdpi.com For example, researchers have successfully reconstructed parts of the C-glycosylated flavonoid pathway in yeast and tobacco using polyprotein technology, which allows for the efficient co-expression of multiple enzymes. nih.gov This approach has been used to convert flavanone (B1672756) precursors into C-glycosides, demonstrating the potential to produce complex flavonoids in heterologous systems. nih.gov

A critical aspect of precision biosynthesis is the identification and characterization of the specific enzymes involved in the pathway, particularly glycosyltransferases (GTs), which are responsible for attaching sugar moieties to the flavonol core. nih.gov Multi-omics analyses have been instrumental in identifying novel UGTs with promiscuous or multisite activity, meaning they can act on a variety of substrates or at different positions on the flavonoid skeleton. nih.gov The discovery of such enzymes provides a valuable toolkit for metabolic engineers to create a diverse range of flavonoid glycosides. For instance, the identification of promiscuous O-glycosyltransferases in Periploca forrestii opens up possibilities for the metabolic engineering of bioactive flavonoid glycosides with novel structures and potentially enhanced therapeutic properties. nih.gov

Furthermore, advancements in synthetic biology and gene-editing technologies like CRISPR/Cas9 are enabling more precise modifications of metabolic pathways. frontiersin.orgnih.gov These tools can be used to upregulate the expression of desired genes, downregulate competing pathways, and introduce new enzymatic functions to create tailored flavonoid profiles in both plants and microorganisms. The de novo synthesis of isoflavonoids in engineered yeast strains, for example, has been achieved by overexpressing multiple enzymes from the biosynthetic pathway. frontiersin.org These strategies offer the potential to not only increase the yield of naturally occurring compounds like this compound but also to generate novel analogues with potentially superior properties for various applications.

Role in Plant Biotechnology and Agriculture (e.g., stress tolerance enhancement, crop improvement)

Flavonol glycosides, including this compound, play multifaceted roles in plant physiology, and harnessing these functions through biotechnology offers significant opportunities for agricultural improvement. Research is increasingly demonstrating that these compounds are not merely secondary metabolites but are key players in plant development, signaling, and responses to both biotic and abiotic stresses. nih.govnih.gov

One of the most well-documented roles of flavonols is their involvement in enhancing plant tolerance to environmental stressors. mdpi.commdpi.com Abiotic stresses such as drought, salinity, and high temperatures often lead to the overproduction of reactive oxygen species (ROS) in plant cells, causing oxidative damage. mdpi.com Flavonols are potent antioxidants that can scavenge these harmful ROS, thereby protecting cellular components and improving the plant's resilience. nih.govmdpi.com For example, studies have shown that the accumulation of flavonoids, including quercetin (B1663063) and kaempferol (B1673270) derivatives, is correlated with increased tolerance to drought and salt stress in various plant species. nih.govnih.gov The ectopic expression of certain glycosyltransferase genes has been shown to trigger the accumulation of endogenous flavonoids, leading to improved drought tolerance. nih.gov By manipulating the biosynthetic pathways of flavonol glycosides, it may be possible to develop crops that are better equipped to thrive in challenging environments.

In addition to their role in abiotic stress, flavonol glycosides are also involved in defending plants against pathogens and herbivores. They can act as signaling molecules in plant-microbe interactions, including the establishment of beneficial symbioses with mycorrhizal fungi, which can enhance nutrient uptake. mdpi.com Conversely, they can also exhibit antimicrobial properties, helping to protect the plant from pathogenic fungi and bacteria. nih.gov For instance, research in wheat has shown that the flavone (B191248) and flavonol biosynthesis pathways are significantly enriched following powdery mildew inoculation, and exogenous application of flavonoids can reduce the severity of the infection. frontiersin.org

Furthermore, flavonols are known to modulate the transport of auxin, a critical plant hormone that regulates growth and development. nih.govfrontiersin.org By influencing auxin distribution, flavonols can impact root architecture, leaf development, and even flowering time. nih.govfrontiersin.org This suggests that the targeted manipulation of flavonol content could be a strategy for improving crop architecture and yield. The overexpression of a specific gene from ginkgo in tobacco resulted in pleiotropic defects in root and leaf development, indicating an impairment of auxin transport by the accumulated flavonoids. frontiersin.org This highlights the potential to use flavonoid manipulation for crop improvement.

The growing understanding of the diverse roles of flavonol glycosides in plants opens up new avenues for agricultural biotechnology. Genetic engineering to enhance the production of specific flavonols could lead to the development of crops with improved stress tolerance, disease resistance, and desirable agronomic traits, contributing to a more sustainable and productive agricultural system. nih.gov

Development of Standard Reference Materials for Research

The advancement of research on this compound and other related compounds is critically dependent on the availability of high-purity standard reference materials. These materials are essential for the accurate identification, quantification, and biological evaluation of flavonol glycosides in various matrices, from plant extracts to biological samples. The lack of commercially available and well-characterized standards for many specific glycosides poses a significant challenge to the scientific community, hindering the comparability and reproducibility of research findings. longdom.org

The development of reliable analytical methods, such as high-performance liquid chromatography (HPLC), requires pure reference compounds for method validation, including the determination of linearity, accuracy, and precision. longdom.org In the absence of such standards, researchers often have to undertake the laborious and technically demanding process of isolating and purifying these compounds from natural sources. For example, a study on Sutherlandia frutescens highlighted the need to isolate non-commercially available flavonoid glycosides (sutherlandins) to develop a validated HPLC assay for quality control of commercial products. longdom.org Similarly, a pilot-scale preparative HPLC method was developed to purify four flavonol glycosides from Epimedium brevicornum to serve as reference standards. chrom-china.com This process, while effective, can be a significant bottleneck in research.

Recognizing this need, there are ongoing efforts to develop and certify reference materials for flavonoids. For instance, the National Institute of Standards and Technology (NIST), in collaboration with industry partners, has developed a standard reference material for cocoa flavanols to ensure that research on their health benefits is based on reliable and reproducible measurements. nist.gov Such initiatives are crucial for building a solid foundation for scientific inquiry. The availability of these standards allows different laboratories to compare their results with confidence, which is essential for advancing the field. nist.gov

Commercial suppliers also play a vital role in providing a range of flavonoid reference materials to the research community. extrasynthese.com These companies offer analytical standards for various flavonoid subclasses, including flavones, flavonols, and their glycosides, often with specified purity and, in some cases, with a quantitative assay. extrasynthese.com However, the vast structural diversity of flavonol glycosides means that standards for many specific compounds, such as this compound, may still be rare or unavailable.

Future efforts in this area should focus on:

Expanding the library of commercially available flavonol glycoside standards.

Developing cost-effective and scalable methods for the synthesis or purification of these compounds.

Establishing certified reference materials for a wider range of plant species and their characteristic flavonoid profiles.

By addressing the need for high-quality reference materials, the scientific community can ensure the accuracy and integrity of research into the chemical properties and biological activities of this compound and its many relatives.

Integration of Computational Chemistry and Machine Learning in Flavonol Research

The integration of computational chemistry and machine learning is emerging as a powerful strategy to accelerate research on flavonol glycosides, including this compound. These in silico approaches offer a cost-effective and time-efficient means to predict the properties, activities, and interactions of these complex molecules, thereby guiding and complementing experimental studies.

Computational chemistry provides a theoretical framework for understanding the behavior of molecules at the atomic level. mdpi.com Techniques such as electronic structure analysis, thermodynamic analysis, and kinetic studies can be used to investigate the antioxidant mechanisms of flavonoids, predict their reactivity, and elucidate their interactions with biological targets like enzymes and receptors. mdpi.comnih.gov For example, molecular docking, a key computational method, can predict the binding affinity and orientation of a flavonoid within the active site of a protein. acs.org This can provide insights into the potential inhibitory capacity of the compound, as demonstrated in a study that used molecular docking to evaluate the interaction of flavonoids with insect midgut proteinases. acs.org Such computational approaches can help to prioritize compounds for further experimental testing and to understand the structural basis of their biological activity.

Machine learning (ML), a subset of artificial intelligence, involves the development of algorithms that can learn from and make predictions on data. researchgate.net In the context of flavonol research, ML models can be trained on existing datasets of flavonoid structures and their associated biological activities to predict the properties of new or uncharacterized compounds. mdpi.com For instance, ML algorithms have been successfully used to predict the antiviral activity of flavonoids, achieving high prediction accuracy. mdpi.com These models can analyze complex structure-activity relationships that may not be apparent through traditional analysis. mdpi.com

The synergy between computational chemistry and machine learning is particularly promising. Computational methods can generate large datasets of molecular properties (e.g., electronic and thermodynamic parameters) that can then be used as input for training more sophisticated ML models. mdpi.com This combination can lead to the development of highly predictive models for a wide range of biological activities.

The application of these computational approaches in flavonol research is expected to grow significantly, with potential applications in:

Virtual screening: Identifying promising flavonol glycoside candidates from large chemical libraries for specific biological targets.

De novo design: Designing novel flavonol analogues with optimized properties.

Predictive toxicology: Assessing the potential toxicity of flavonol glycosides without the need for extensive experimental testing.

QSAR (Quantitative Structure-Activity Relationship) modeling: Building models that correlate the chemical structure of flavonols with their biological activity. mdpi.com

By integrating computational chemistry and machine learning into the research workflow, scientists can more rapidly advance our understanding of this compound and its analogues, accelerating the discovery and development of new applications for these versatile natural products.

常见问题

Q. How can flavonol 3-O-D-xylosyl-D-glucoside be enzymatically synthesized, and what critical cofactors are required?

Enzymatic synthesis involves glycosyltransferases (e.g., UGT78D1 or UFGT2) using UDP-xylose as the sugar donor and flavonol 3-O-glucosides (e.g., quercetin 3-O-glucoside) as acceptors. The reaction requires NH₄⁺ ions for full activity, as shown in assays using enzyme extracts buffered at pH 8.75 with (NH₄)₂SO₄ supplementation . Compared to chemical synthesis, enzymatic methods avoid harsh conditions and achieve regioselectivity without protection/deprotection steps .

Q. What analytical techniques are recommended for structural confirmation of this compound in plant matrices?

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is essential for separating and identifying glycosidic linkages. Nuclear magnetic resonance (NMR) is required to confirm sugar moieties when commercial standards are unavailable. For example, kaempferol-3-O-hydroxyferuloylsophoroside-7-O-glucoside was characterized using ¹H/¹³C NMR, while ramps-derived flavonols required UHPLC-MS/MS .

Q. What experimental design considerations are critical for studying flavonol glycoside bioactivity in vitro?

Use factorial designs with multiple flavonol concentrations (e.g., 9 concentrations × 5 forms) and biological replicates (≥4) to assess dose-dependent effects. Include controls with equimolar metal equivalents (e.g., Ca²⁺) to distinguish flavonol-specific activity from ion-mediated effects. Data should be arcsin-transformed for germination or enzyme inhibition assays and analyzed via regression or ANOVA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported glycosyltransferase specificity across plant species?

Q. What methodologies are effective for analyzing feedback regulation in flavonol-deficient models?

Transcriptome-wide RNA-Seq of flavonol-deficient mutants (e.g., fls1-3) reveals upregulated genes in interconnected pathways (e.g., glucosinolate biosynthesis). Pair this with targeted metabolomics (LC-MS/MS) to quantify flavonol glycosides and related metabolites. Statistical tools like PCA and hierarchical clustering can link transcriptional changes to metabolic shifts .

Q. How can multi-omics approaches elucidate the role of this compound in plant stress responses?

Integrate metabolomics (UHPLC-QTOF-MS), transcriptomics (RNA-Seq), and proteomics (LC-MS/MS) to map flavonol glycoside dynamics under stress. For example, cluster analysis of transgenic rice lines showed flavonol-specific metabolite patterns in embryos versus endosperm . Pair this with enzyme activity assays (e.g., F3H or FLS) to correlate gene expression with metabolic flux .

Methodological Notes

- Enzyme Assays : Optimize NH₄⁺ concentration (e.g., 100 mM (NH₄)₂SO₄) and pH (8.75) for glycosyltransferase activity .

- Multi-Omics Data Integration : Use tools like MetaboAnalyst for pathway enrichment analysis and Cytoscape for network visualization .

- Structural Confirmation : Combine HR-MS (high-resolution mass spectrometry) for exact mass with 2D NMR (HSQC, HMBC) for sugar linkage determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。